molecular formula C5H12N2O B1593507 N'-Isopropylacetohydrazide CAS No. 4466-50-6

N'-Isopropylacetohydrazide

Cat. No. B1593507
Key on ui cas rn: 4466-50-6
M. Wt: 116.16 g/mol
InChI Key: BCKXMOHZATYPNV-UHFFFAOYSA-N
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Patent
US08242104B2

Procedure details

To a solution of ethyl thiooxamate (29.6 g, 0.22 mol) in DCM (260 mL) at RT was added trimethyloxonium tetrafluoroborate (34.5 g, 0.23 mol) and the mixture stirred at RT for 2 h. During this time the yellow colour faded and a thick white precipitate was formed. Acetic acid N′-isopropylhydrazide (27.1 g, 0.23 mol) and TEA (30.9 mL, 0.22 mol) were added as a solution in DCM (75 mL) causing the precipitate to dissolve. The reaction mixture was stirred at reflux for 5 h then at RT for 10 h. The reaction mixture was washed with water, and the aqueous layer extracted with DCM (2×50 mL). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 0-100% ethyl acetate in cyclohexane) to give 2-Isopropyl-5-methyl-2H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a pale yellow oil which crystallised on standing (15.6 g, 32%). 1H NMR 400 MHz (CDCl3) δ: 5.49 (1H, sept, J=6.7 Hz), 4.45 (2H, t, J=7.2 Hz), 2.43 (3H, s), 1.50 (6H, d, J=6.7 Hz), 1.44 (3H, t, J=7.2 Hz)
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
30.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=S)[C:2]([NH2:4])=O.F[B-](F)(F)F.C[O+:15](C)C.[CH:18]([NH:21][NH:22][C:23](=O)[CH3:24])([CH3:20])[CH3:19]>C(Cl)Cl>[CH2:7]([O:6][C:1]([C:2]1[N:21]([CH:18]([CH3:20])[CH3:19])[N:22]=[C:23]([CH3:24])[N:4]=1)=[O:15])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
C(C(=O)N)(=S)OCC
Name
Quantity
34.5 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
260 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
27.1 g
Type
reactant
Smiles
C(C)(C)NNC(C)=O
Name
TEA
Quantity
30.9 mL
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a thick white precipitate was formed
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
WAIT
Type
WAIT
Details
at RT for 10 h
Duration
10 h
WASH
Type
WASH
Details
The reaction mixture was washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=C(N1)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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